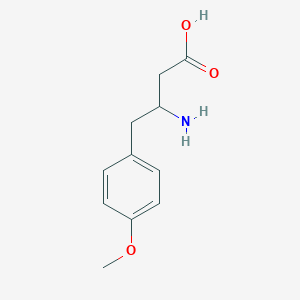

3-Amino-4-(4-methoxyphenyl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-4-(4-methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a butanoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-methoxyphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of toluene with succinic anhydride, followed by reduction and subsequent amination. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-4-(4-methoxyphenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

3-Amino-4-(4-methoxyphenyl)butanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound is studied for its potential role in protein synthesis and metabolic pathways.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 3-Amino-4-(4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. Given its role in protein synthesis, it may enhance muscle function or provide support in conditions like sarcopenia, where muscle wasting is a concern. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

4-(4-Methoxyphenyl)butanoic acid: This compound shares a similar structure but lacks the amino group.

4-Phenylbutyric acid: Similar in structure but without the methoxy group.

3-(4-Methoxybenzoyl)propionic acid: Contains a methoxybenzoyl group instead of a methoxyphenyl group.

Uniqueness

3-Amino-4-(4-methoxyphenyl)butanoic acid is unique due to the presence of both an amino group and a methoxyphenyl group, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

3-Amino-4-(4-methoxyphenyl)butanoic acid, commonly referred to as AMPB, is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique chemical structure that includes an amino group and a methoxy-substituted phenyl ring. This configuration contributes to its interaction with various biological targets, particularly in the central nervous system (CNS).

AMPB primarily functions by modulating neurotransmitter systems, particularly gamma-aminobutyric acid (GABA). GABA is a key inhibitory neurotransmitter in the brain, and AMPB's ability to enhance GABAergic activity suggests several therapeutic applications:

- Neuroprotection : AMPB has been shown to protect neurons from excitotoxicity, a process that contributes to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By inhibiting excessive neuronal firing, AMPB may prevent cell death associated with these conditions.

- Anticonvulsant Effects : Research indicates that AMPB can reduce seizure activity in animal models, highlighting its potential as an anticonvulsant agent for epilepsy treatment.

- Pain Modulation : The compound's interaction with pain pathways may also provide benefits in managing neuropathic pain.

Neuroprotective Properties

AMPB exhibits significant neuroprotective effects. In vitro studies have demonstrated its ability to inhibit excitotoxic cell death induced by glutamate, a neurotransmitter that can cause neuronal damage at high concentrations. This property makes AMPB a candidate for further investigation in treating neurodegenerative disorders.

Anticonvulsant Activity

In animal models of epilepsy, AMPB has shown promise in reducing seizure frequency and severity. Its mechanism likely involves modulation of GABA receptors, enhancing inhibitory signaling within the CNS.

Research Findings and Case Studies

Several studies have explored the biological activity of AMPB:

-

Neuroprotection Against Excitotoxicity :

- A study demonstrated that treatment with AMPB significantly reduced neuronal death in cultured neurons exposed to high levels of glutamate. The protective effect was attributed to increased GABAergic signaling, which inhibited excitatory neurotransmission.

-

Anticonvulsant Efficacy :

- In a controlled study involving animal models, AMPB administration resulted in a marked decrease in seizure episodes compared to control groups. The compound's efficacy was comparable to established anticonvulsants.

-

Analgesic Effects :

- Research indicated that AMPB could alleviate pain in models of neuropathic pain by modulating pain pathways through GABA receptor interactions.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of AMPB, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Amino-4-(3-chloro-4-methoxyphenyl)butanoic acid | Chlorine substitution | Different reactivity due to halogen substitution |

| 3-Amino-4-phenylbutanoic acid | Lacks methoxy group | Alters chemical properties and interactions |

| (S)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride | Different stereochemistry | Potentially different biological activity |

This table illustrates how AMPB's specific functional groups contribute to its distinct biological properties compared to related compounds.

Propiedades

IUPAC Name |

3-amino-4-(4-methoxyphenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)6-9(12)7-11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFFGGKZIKRIFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.